molecular formula C23H34N2O4 B195190 Finasteride Carboxylic Acid CAS No. 116285-37-1

Finasteride Carboxylic Acid

Cat. No.: B195190
CAS No.: 116285-37-1
M. Wt: 402.5 g/mol
InChI Key: OFTBMAPJHKDDJV-MKMSXTRJSA-N
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Description

Finasteride Carboxylic Acid is a metabolite of Finasteride, a synthetic 4-azasteroid compound. Finasteride is widely known for its use in treating benign prostatic hyperplasia and male pattern hair loss by inhibiting the enzyme 5-alpha-reductase. This compound retains some of the biological activities of its parent compound and is of interest in various scientific research fields .

Mechanism of Action

Target of Action

Finasteride Carboxylic Acid is a metabolite of Finasteride . The primary target of Finasteride is the Type II 5-alpha reductase , an intracellular enzyme that converts the androgen testosterone into 5-alpha-dihydrotestosterone (DHT) . This enzyme is found in high concentrations in certain tissues, including the prostate gland, scalp, and genital skin .

Biochemical Pathways

By inhibiting 5-alpha reductase, this compound reduces the levels of DHT, a potent androgen hormone . This affects various biochemical pathways, particularly those involved in androgen-dependent disorders characterized by high levels of DHT . The reduction in DHT levels can lead to changes in the growth and development of tissues such as the prostate gland and hair follicles .

Pharmacokinetics

Finasteride is well absorbed after oral administration, and its absorption rate may be slowed postprandially . The presence of food has no effect on its total bioavailability . Finasteride undergoes extensive hepatic metabolism to essentially inactive metabolites, which are eliminated through the bile and urine . Therapeutic doses of Finasteride produce a rapid and pronounced effect in reducing both plasma and prostate tissue levels of DHT .

Result of Action

The inhibition of 5-alpha reductase and the subsequent reduction in DHT levels have several effects. In the context of hair loss, lower DHT levels can slow down or stop hair follicle shrinkage, potentially leading to hair regrowth over time . In the context of benign prostatic hyperplasia (BPH), a decrease in DHT levels can lead to a reduction in prostate size, alleviating symptoms associated with BPH .

Action Environment

The action of this compound, like that of Finasteride, can be influenced by various environmental factors. Additionally, the effectiveness of Finasteride can vary based on the individual’s genetic makeup and the specific tissue or organ system involved . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Finasteride Carboxylic Acid interacts with the enzyme 5α-reductase, inhibiting its function . This interaction prevents the conversion of testosterone to 5α-dihydrotestosterone, a more potent androgen .

Cellular Effects

By inhibiting 5α-reductase, this compound affects various cellular processes. It influences cell function by altering the levels of androgenic hormones, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with 5α-reductase . This binding inhibits the enzyme’s activity, preventing the conversion of testosterone to 5α-dihydrotestosterone and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathway that converts testosterone to 5α-dihydrotestosterone . It interacts with the enzyme 5α-reductase, and its inhibition can affect metabolic flux or metabolite levels .

Transport and Distribution

Future studies will aim to identify any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Future studies will aim to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Finasteride Carboxylic Acid typically involves the oxidation of Finasteride. One method includes the use of cytochrome P450 enzymes, specifically CYP3A4, which sequentially oxidizes Finasteride to Hydroxy Finasteride and then to this compound . Another method involves the oxidation of 3 beta-hydroxy-5 alpha-androstane-17 beta-carboxylic acid, followed by amidation, bromination, Baeyer-Villiger rearrangement, hydrolysis, oxidation, cyclization, and dehydrogenation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of inexpensive raw materials and stable reaction conditions to ensure high yield and purity. The synthesis process is designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: Finasteride Carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Finasteride Carboxylic Acid is unique due to its specific inhibition of the Type II 5-alpha-reductase enzyme and its role as a metabolite of Finasteride. This specificity allows for targeted therapeutic effects with potentially fewer side effects compared to broader-spectrum inhibitors like Dutasteride .

Properties

IUPAC Name

2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O4/c1-21(2,20(28)29)25-19(27)16-7-6-14-13-5-8-17-23(4,12-10-18(26)24-17)15(13)9-11-22(14,16)3/h10,12-17H,5-9,11H2,1-4H3,(H,24,26)(H,25,27)(H,28,29)/t13-,14-,15-,16+,17+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTBMAPJHKDDJV-MKMSXTRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)O)CCC4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C(=O)O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595331
Record name N-[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carbonyl]-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116285-37-1
Record name Finasteride carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116285371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carbonyl]-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FINASTERIDE CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K71S04GO1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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